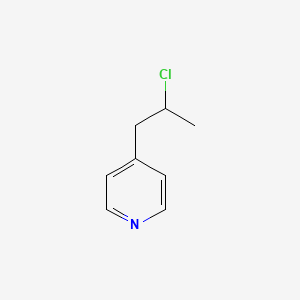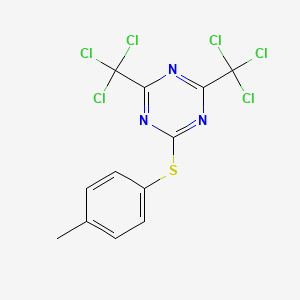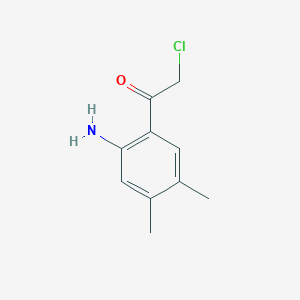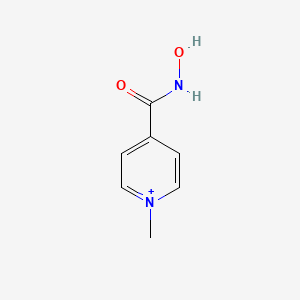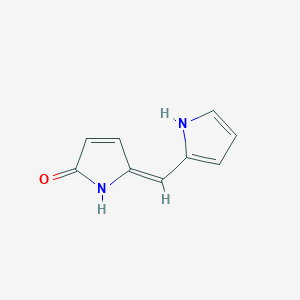![molecular formula C8H15ClO2Si B13795349 3-[Chloro(dimethyl)silyl]propyl prop-2-enoate CAS No. 83503-38-2](/img/structure/B13795349.png)
3-[Chloro(dimethyl)silyl]propyl prop-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[Chloro(dimethyl)silyl]propyl prop-2-enoate is an organosilicon compound with the molecular formula C9H17ClO2Si. It is also known as 3-(Dimethylchlorosilyl)propyl methacrylate. This compound is characterized by the presence of a chloro(dimethyl)silyl group attached to a propyl chain, which is further connected to a prop-2-enoate group. It is commonly used in various industrial and research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[Chloro(dimethyl)silyl]propyl prop-2-enoate typically involves the reaction of allylmethacrylate with dimethylchlorosilane in the presence of a hydrosilylation catalyst. This reaction is carried out in a continuous flow reactor, ensuring efficient production. The reaction conditions are carefully controlled to avoid the use of peroxides, which can lead to unwanted side reactions .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The continuous flow reactor setup allows for the consistent and high-yield production of the compound. The reaction is typically carried out at elevated temperatures and pressures to optimize the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-[Chloro(dimethyl)silyl]propyl prop-2-enoate undergoes various chemical reactions, including:
Hydrosilylation: The addition of silicon-hydrogen bonds to unsaturated carbon-carbon bonds.
Substitution: The chloro group can be substituted with other nucleophiles.
Polymerization: The prop-2-enoate group can undergo radical polymerization to form polymers.
Common Reagents and Conditions
Hydrosilylation: Typically requires a platinum-based catalyst and is carried out at moderate temperatures.
Substitution: Common reagents include nucleophiles such as amines or alcohols, and the reaction is often carried out in the presence of a base.
Polymerization: Initiated by radical initiators such as azobisisobutyronitrile (AIBN) under thermal or UV conditions.
Major Products
Hydrosilylation: Produces organosilicon compounds with various functional groups.
Substitution: Results in the formation of substituted silylpropyl derivatives.
Polymerization: Leads to the formation of silicon-containing polymers with unique properties.
Scientific Research Applications
3-[Chloro(dimethyl)silyl]propyl prop-2-enoate is widely used in scientific research due to its versatility:
Chemistry: Used as a monomer in the synthesis of silicon-containing polymers and copolymers.
Biology: Employed in the modification of biomolecules for enhanced stability and functionality.
Medicine: Investigated for its potential use in drug delivery systems and biomedical coatings.
Mechanism of Action
The mechanism of action of 3-[Chloro(dimethyl)silyl]propyl prop-2-enoate involves its ability to undergo hydrosilylation and polymerization reactions. The chloro(dimethyl)silyl group can interact with various substrates, facilitating the formation of silicon-carbon bonds. This interaction is often catalyzed by transition metal catalysts, which enhance the reactivity and selectivity of the compound .
Comparison with Similar Compounds
Similar Compounds
3-(Dimethylchlorosilyl)propyl methacrylate: Similar in structure but with a methacrylate group instead of a prop-2-enoate group.
Acrylic acid 3-(chlorodimethylsilyl)propyl ester: Another closely related compound with similar reactivity and applications
Uniqueness
3-[Chloro(dimethyl)silyl]propyl prop-2-enoate stands out due to its unique combination of a chloro(dimethyl)silyl group and a prop-2-enoate group, which imparts distinct reactivity and versatility. This makes it particularly valuable in the synthesis of specialized polymers and in applications requiring precise chemical modifications .
Properties
CAS No. |
83503-38-2 |
|---|---|
Molecular Formula |
C8H15ClO2Si |
Molecular Weight |
206.74 g/mol |
IUPAC Name |
3-[chloro(dimethyl)silyl]propyl prop-2-enoate |
InChI |
InChI=1S/C8H15ClO2Si/c1-4-8(10)11-6-5-7-12(2,3)9/h4H,1,5-7H2,2-3H3 |
InChI Key |
CSBJCQMIXISILC-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(CCCOC(=O)C=C)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


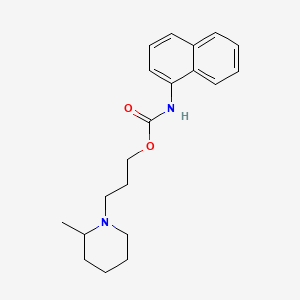
![[1,2,5]Oxadiazolo[3,4-D]pyrimidine, 1-oxide](/img/structure/B13795283.png)
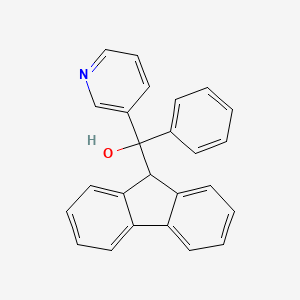
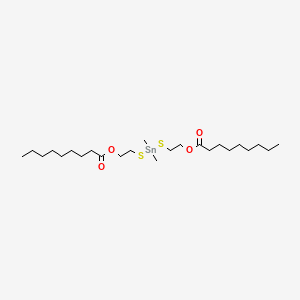
![Octadecanamide, N-[3-[bis(2-hydroxyethyl)oxidoamino]propyl]-](/img/structure/B13795299.png)
